molecular formula C11H13N5O3S B4552435 N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide

N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide

Cat. No.: B4552435
M. Wt: 295.32 g/mol
InChI Key: OOZBHINZYWLKEM-UHFFFAOYSA-N
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Description

N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide is a useful research compound. Its molecular formula is C11H13N5O3S and its molecular weight is 295.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.07391047 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazole, a category to which our compound of interest belongs, exhibit significant antimicrobial properties. For instance, the synthesis of 1,2,4-triazole derivatives has resulted in compounds with antimicrobial activity, highlighting the potential of these derivatives in developing new antimicrobial agents. These findings suggest that N2-methyl-N2-(phenylsulfonyl)-N1-4H-1,2,4-triazol-3-ylglycinamide could also possess antimicrobial properties worth exploring (El-Sayed, 2006).

Synthetic Methodology

The compound's structural motif has been utilized in the synthesis of various biologically active molecules. The visible-light-promoted (phenylsulfonyl)methylation of electron-rich heteroarenes and N-arylacrylamides using derivatives that share a similar sulfonyl functional group demonstrates innovative approaches in organic synthesis. This method provides efficient access to (phenylsulfonyl)methylated compounds, underscoring the utility of such functional groups in modern synthetic chemistry (Liu & Li, 2016).

Chemical Properties and Reactions

The reactivity of the phenylsulfonyl group within similar compounds has been a subject of study, with research indicating its usefulness in generating a variety of chemical structures. For example, the synthesis of extended oxazoles through reactions of 2-(phenylsulfonyl)methyl-4,5-diaryloxazoles showcases the adaptability and reactivity of the sulfonyl group in facilitating the construction of complex molecules. This work demonstrates the potential for creating diverse molecular architectures starting from sulfone-based precursors (Patil & Luzzio, 2016).

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3S/c1-16(7-10(17)14-11-12-8-13-15-11)20(18,19)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZBHINZYWLKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC=NN1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide
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N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide
Reactant of Route 3
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide
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N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide
Reactant of Route 5
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide
Reactant of Route 6
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N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.